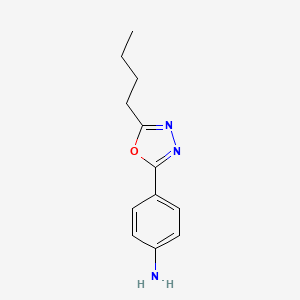

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate

Overview

Description

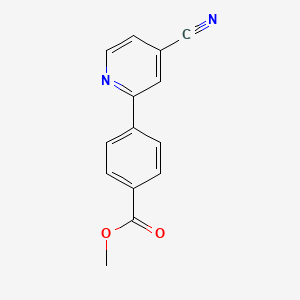

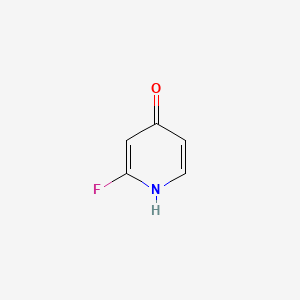

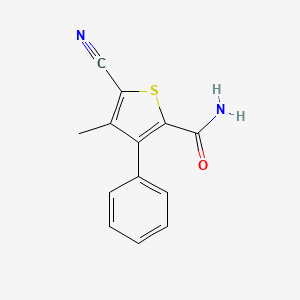

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, also known as C14H16N2O3, belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The dihydropyrimidine ring of this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 260.29 . Its melting point ranges from 206.0 to 210.0 °C . The maximum absorption wavelength is 332 nm in CH3CN .Scientific Research Applications

Antimicrobial Applications

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate has been studied for its potential in antimicrobial treatments. Research has focused on synthesizing derivatives of this compound to evaluate their effectiveness against various microbial strains. These studies aim to develop new antimicrobial agents that can combat resistant bacteria and other pathogens .

Anticancer Applications

This compound has also been evaluated for its anticancer properties. The research includes the synthesis of related compounds and their assessment in inhibiting cancer cell growth. The goal is to discover new therapeutic agents that can be used in cancer treatment .

QSAR Studies

QSAR studies involve analyzing the relationship between the chemical structure of compounds and their biological activity. For ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, these studies help predict its potential as a therapeutic agent by understanding how structural changes can affect its activity .

Safety and Hazards

Future Directions

While specific future directions for this compound are not detailed in the available literature, the study of pyrimidine derivatives is a promising area of research. These compounds have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mechanism of Action

Mode of Action

It is suggested that the compound may exert its effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate may affect several biochemical pathways. It has been suggested that the compound may inhibit ER stress and apoptosis, which are critical pathways in cell survival and death . Additionally, it may also affect the NF-kB inflammatory pathway, which plays a key role in immune and inflammatory responses .

Result of Action

It is suggested that the compound may have neuroprotective and anti-neuroinflammatory effects .

properties

IUPAC Name |

ethyl 6-methyl-2-oxo-4-phenyl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-19-13(17)11-9(2)15-14(18)16-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIRDXKNRHFQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377101 | |

| Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69207-36-9 | |

| Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate in recent research?

A1: This compound serves as a vital starting material for synthesizing various derivatives, particularly those containing the dihydropyrimidine ring system [, ]. This is highlighted in studies exploring new antimicrobial agents.

Q2: Can you elaborate on the antimicrobial activity observed in the derivatives synthesized from Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate?

A2: Researchers have successfully synthesized compounds like N'-benzylidene-6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbohydrazide and 6-methyl-2-oxo-N-(4-oxo-2-phenylthiazolidin-3-yl)-4-phenyl-1,2-dihydropyrimidine-5-carboxamide derivatives []. These derivatives demonstrated promising in vitro antimicrobial activity against various bacterial and fungal strains. Notably, some derivatives exhibited superior efficacy compared to standard antimicrobial agents like Tetracycline and Miconazole []. This highlights the potential of using Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate as a scaffold for developing novel antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)